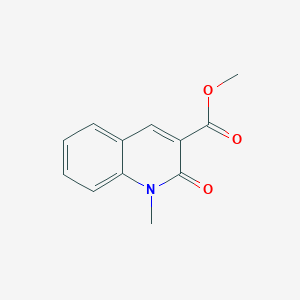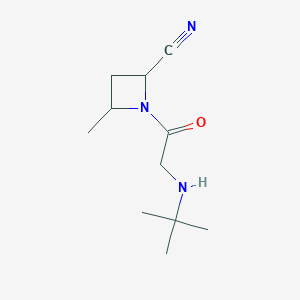
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile is a complex organic compound that features a tert-butylamino group, an acetyl group, and a carbonitrile group attached to a four-membered azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile can be achieved through several methodsThe reaction conditions typically require the use of catalysts such as Cu(OTf)2 and may be conducted under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other nitrogen-containing derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be utilized in the study of biological pathways and the development of bioactive compounds.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: It can be employed in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The acetyl and carbonitrile groups can also play a role in the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile include:
tert-Butyl acetate: A colorless flammable liquid used as a solvent in various industrial applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the presence of the azetidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H19N3O |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
1-[2-(tert-butylamino)acetyl]-4-methylazetidine-2-carbonitrile |
InChI |
InChI=1S/C11H19N3O/c1-8-5-9(6-12)14(8)10(15)7-13-11(2,3)4/h8-9,13H,5,7H2,1-4H3 |
InChI-Schlüssel |
VKHQBYOHAGNXEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N1C(=O)CNC(C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)

![6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
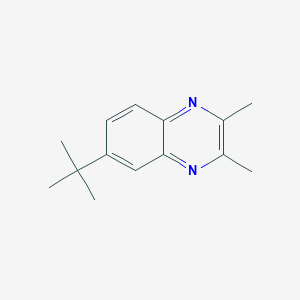
![6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
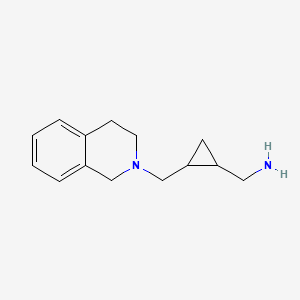
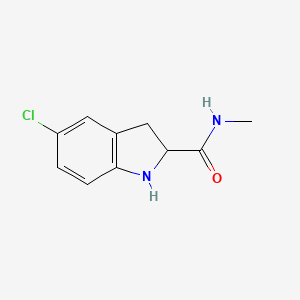
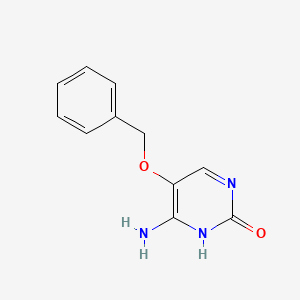

![4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15068472.png)

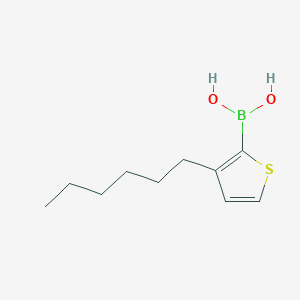
![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
